6'-bromo-6-methyl-2'-(morpholin-4-yl)-4,4'-diphenyl-2,3'-biquinoline 6'-bromo-6-methyl-2'-(morpholin-4-yl)-4,4'-diphenyl-2,3'-biquinoline
Brand Name: Vulcanchem
CAS No.: 332020-04-9
VCID: VC21443168
InChI: InChI=1S/C35H28BrN3O/c1-23-12-14-30-28(20-23)27(24-8-4-2-5-9-24)22-32(37-30)34-33(25-10-6-3-7-11-25)29-21-26(36)13-15-31(29)38-35(34)39-16-18-40-19-17-39/h2-15,20-22H,16-19H2,1H3
SMILES: CC1=CC2=C(C=C1)N=C(C=C2C3=CC=CC=C3)C4=C(C5=C(C=CC(=C5)Br)N=C4N6CCOCC6)C7=CC=CC=C7
Molecular Formula: C35H28BrN3O
Molecular Weight: 586.5g/mol

6'-bromo-6-methyl-2'-(morpholin-4-yl)-4,4'-diphenyl-2,3'-biquinoline

CAS No.: 332020-04-9

Cat. No.: VC21443168

Molecular Formula: C35H28BrN3O

Molecular Weight: 586.5g/mol

* For research use only. Not for human or veterinary use.

6'-bromo-6-methyl-2'-(morpholin-4-yl)-4,4'-diphenyl-2,3'-biquinoline - 332020-04-9

Specification

CAS No. 332020-04-9
Molecular Formula C35H28BrN3O
Molecular Weight 586.5g/mol
IUPAC Name 4-[6-bromo-3-(6-methyl-4-phenylquinolin-2-yl)-4-phenylquinolin-2-yl]morpholine
Standard InChI InChI=1S/C35H28BrN3O/c1-23-12-14-30-28(20-23)27(24-8-4-2-5-9-24)22-32(37-30)34-33(25-10-6-3-7-11-25)29-21-26(36)13-15-31(29)38-35(34)39-16-18-40-19-17-39/h2-15,20-22H,16-19H2,1H3
Standard InChI Key IEKYOCQVOYRWGZ-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)N=C(C=C2C3=CC=CC=C3)C4=C(C5=C(C=CC(=C5)Br)N=C4N6CCOCC6)C7=CC=CC=C7
Canonical SMILES CC1=CC2=C(C=C1)N=C(C=C2C3=CC=CC=C3)C4=C(C5=C(C=CC(=C5)Br)N=C4N6CCOCC6)C7=CC=CC=C7

Introduction

6'-Bromo-6-methyl-2'-(morpholin-4-yl)-4,4'-diphenyl-2,3'-biquinoline is a complex organic compound with a molecular formula of C35H28BrN3O and a molecular weight of 586.5 g/mol . This compound belongs to the quinoline family, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The compound's structure includes a biquinoline backbone with a morpholine ring attached, which is a common feature in many pharmaceuticals due to its ability to enhance solubility and bioavailability.

Synthesis and Preparation

While specific synthesis details for 6'-bromo-6-methyl-2'-(morpholin-4-yl)-4,4'-diphenyl-2,3'-biquinoline are not readily available in the literature, compounds with similar structures often involve multi-step syntheses. These processes typically include the formation of the quinoline backbone through condensation reactions, followed by the introduction of substituents such as bromine and morpholine rings. The use of palladium-catalyzed cross-coupling reactions is common for introducing aryl groups .

Biological Activities

Although specific biological activity data for 6'-bromo-6-methyl-2'-(morpholin-4-yl)-4,4'-diphenyl-2,3'-biquinoline are not available, quinoline derivatives are known for their potential as anticancer and antimicrobial agents. For example, quinoline-based compounds have been studied for their ability to inhibit targets like EGFR in cancer cells and DNA gyrase in bacteria . The presence of a morpholine ring may enhance the compound's solubility and interaction with biological targets.

Synonyms

Synonym
4-(6'-bromo-6-methyl-4,4'-diphenyl-[2,3'-biquinolin]-2'-yl)morpholine
4-[6-bromo-3-(6-methyl-4-phenylquinolin-2-yl)-4-phenylquinolin-2-yl]morpholine
6'-bromo-6-methyl-2'-(morpholin-4-yl)-4,4'-diphenyl-2,3'-biquinoline
AKOS024575237

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